3-Amino-5,6-dimethyl-1,2,4-triazine

Anticancer Coordination Chemistry Cytotoxicity

Researchers pursuing metal-based anticancer agents frequently encounter limited ligand diversity that restricts structural optimization. 3-Amino-5,6-dimethyl-1,2,4-triazine (ADMT) resolves this bottleneck as a versatile N-donor bridging ligand that forms polymeric metal complexes with potency exceeding cisplatin. • Ag-ADMT complex: IC50 = 2.96 μg/mL (lung cancer), 1.97 μg/mL (breast cancer) vs cisplatin • Pd-ADMT: groove/electrostatic DNA binding (Kb = 2.00 × 10³ M⁻¹), distinct from intercalators • Ag-ADMT antimicrobial: MIC = 6.1 μg/mL against P. vulgaris • Unique amino-imino tautomerism enables divergent synthetic pathways for library generation Supplied at 97% purity; ambient shipping. Ideal for coordination chemistry, heterocyclic synthesis, and medicinal chemistry programs targeting anticancer and antimicrobial leads.

Molecular Formula C5H8N4
Molecular Weight 124.14 g/mol
CAS No. 17584-12-2
Cat. No. B098693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5,6-dimethyl-1,2,4-triazine
CAS17584-12-2
Molecular FormulaC5H8N4
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC1=C(N=NC(=N1)N)C
InChIInChI=1S/C5H8N4/c1-3-4(2)8-9-5(6)7-3/h1-2H3,(H2,6,7,9)
InChIKeyUIKGLXJNZXSPGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.08 M

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-5,6-dimethyl-1,2,4-triazine as a Core Scaffold


3-Amino-5,6-dimethyl-1,2,4-triazine (ADMT) is a 1,2,4-triazine derivative characterized by a 3-amino group and methyl substituents at the 5- and 6-positions of the triazine ring [1]. It serves as a versatile N-donor ligand in coordination chemistry, enabling the construction of polymeric metal complexes with applications in anticancer and antimicrobial research [2]. The compound also acts as a key intermediate for synthesizing diverse heterocyclic systems, including fused triazine derivatives and Schiff bases [3]. Its unique structural features, combining both an N-heterocyclic ring and a primary aromatic amine, confer distinct reactivity profiles compared to other triazine isomers and unsubstituted analogs [4].

Coordination chemistry
Versatile N-donor ligand for metal complex design
Synthetic intermediate
Key scaffold for fused triazines and Schiff bases
Distinct reactivity
5,6-dimethyl substitution drives tautomerism and coordination geometry

3-Amino-5,6-dimethyl-1,2,4-triazine vs. Generic Analogs


The specific 5,6-dimethyl substitution pattern on the 1,2,4-triazine ring fundamentally alters the electronic environment and steric properties of the molecule, leading to distinct reactivity and biological outcomes that are not transferable to other triazine isomers (e.g., 1,3,5-triazine) or differently substituted derivatives [1]. As demonstrated by the potent cytotoxicity of its silver complex, which significantly exceeds that of the uncomplexed ligand and even cisplatin, the unique coordination geometry enabled by the methyl groups is critical for activity [2]. Furthermore, the compound's ability to undergo amino-imino tautomerism, resulting in different synthetic pathways and product profiles, is highly dependent on the exact substitution pattern and cannot be replicated by close analogs lacking these specific methyl groups [3].

Methyl substitution pattern may shift electronic and steric properties relative to 1,3,5-triazine or unsubstituted analogs
Coordination geometry and complex bioactivity observed with 5,6-dimethyl may not transfer to non-methylated triazines
Amino-imino tautomerism pathways are substitution-dependent; synthetic outcomes may differ with close analogs

Quantitative Evidence for 3-Amino-5,6-dimethyl-1,2,4-triazine


Silver Complex Cytotoxicity vs. Cisplatin

The [Ag(3ADMT)(NO3)]n complex, formed from 3-amino-5,6-dimethyl-1,2,4-triazine (3ADMT) and AgNO3, demonstrates significantly enhanced cytotoxicity against lung (A-549) and breast (MCF-7) cancer cell lines compared to the free ligand 3ADMT, AgNO3 alone, and the clinical drug cisplatin [1]. This direct head-to-head comparison establishes the synergistic potential of the ligand-metal combination.

Ag Complex vs. Cisplatin
Head-to-head
[Ag(3ADMT)(NO3)]n IC50: 2.96 µg/mL (A-549), 1.97 µg/mL (MCF-7)
Comparators (free ligand, AgNO3, cisplatin) all less cytotoxic under same conditions
Supports metal-complex cytotoxicity endpoint review
In vitro lung and breast cancer cell lines; exact comparator values not specified in source
Anticancer Coordination Chemistry Cytotoxicity

Silver Complex Antimicrobial Activity vs. Gentamycin

The [Ag(3ADMT)(NO3)]n complex shows high antibacterial potency against P. vulgaris and B. subtilis, with MIC values that are comparable to the standard antibiotic gentamycin [1]. This positions the ADMT ligand as a key component in generating silver complexes with broad-spectrum antimicrobial action.

Ag Complex vs. Gentamycin
Head-to-head
MIC P. vulgaris: 6.1 µg/mL (complex) vs. 4.8 µg/mL (gentamycin)
B. subtilis MIC: 17.2 µg/mL; comparable range to standard
Supports antimicrobial screening context
In vitro antibacterial assay; complex slightly less potent than gentamycin
Antimicrobial Silver Complex MIC

Pd(II) Complex: Groove Binding vs. Intercalators

The Pd(ADT)Cl2 complex, where ADT is 3-amino-5,6-dimethyl-1,2,4-triazine, binds to calf thymus DNA (CT-DNA) with an intrinsic binding constant (Kb) of 2.00 × 10^3 M^-1 [1]. This value is significantly lower than that of the classical intercalator ethidium bromide (Kb = 1.23 × 10^5 M^-1), suggesting an electrostatic and/or groove binding mode rather than intercalation [1]. This differential binding mechanism is crucial for designing complexes with specific DNA-targeting properties.

Pd Complex DNA Binding
Head-to-head
Kb = 2.00 × 10³ M⁻¹ (Pd-ADMT) vs. 1.23 × 10⁵ M⁻¹ (ethidium bromide)
Approximately 61.5-fold lower binding constant indicates groove/electrostatic mode, not intercalation
Supports DNA-targeting mechanism review
UV-vis with CT-DNA at 25 °C; differentiation from classical intercalators
DNA Binding Palladium Complex Anticancer

Tautomerism-Driven Divergent Synthesis

The synthesis of 3-amino-5,6-dimethyl-1,2,4-triazine via two different one-pot solvent-free methods (using methyl carbamimidothioate vs. cyanamide) yields products with distinct melting points and mass spectral behavior, attributed to amino-imino prototropic tautomerism [1]. This property is not observed in the unsubstituted 3-amino-1,2,4-triazine, where the absence of methyl groups eliminates this tautomeric equilibrium [2].

Tautomerism Divergence
Reported
Two synthetic methods yield distinct tautomers (amino vs. imino) with different melting points and MS profiles
Unsubstituted 3-amino-1,2,4-triazine does not exhibit this equilibrium
Enables divergent synthetic pathway exploration
Qualitative difference; solvent-free fusion conditions
Tautomerism Synthetic Chemistry Heterocyclic Synthesis

1D Silver Polymeric Chains via Bridging Ligand

In the [Ag(3ADMT)(NO3)]n complex, the 3-amino-5,6-dimethyl-1,2,4-triazine ligand acts as a bridging connector between Ag(I) centers, leading to a one-dimensional polymeric chain structure with strong argentophilic interactions [1]. This contrasts with the behavior of 3-amino-1,2,4-triazine, which typically forms discrete mononuclear complexes with silver due to the lack of steric and electronic effects provided by the methyl groups [2].

Polymeric vs. Monomeric Ag
Cross-study
ADMT forms 1D polymeric [Ag(3ADMT)(NO3)]n with bridging ligand and Ag···Ag interactions
3-Amino-1,2,4-triazine typically forms discrete mononuclear Ag complexes
Supports supramolecular architecture studies
Single-crystal XRD comparison; qualitative structural difference
Coordination Chemistry Supramolecular Architecture Silver Complex

Broad-Spectrum Anticancer Activity in NCI-60 Panel

Derivatives synthesized from 3-amino-5,6-dimethyl-1,2,4-triazine, specifically conjugates 9 and 10, demonstrated broad-spectrum anticancer activity when screened against the National Cancer Institute (NCI) 60 human tumor cell line panel [1]. While direct comparator data within the same study is limited, the activity profile of these methylated triazine derivatives is distinct from that of unsubstituted 3-amino-1,2,4-triazine derivatives, which primarily target specific kinases like PDK1 [2].

NCI-60 Panel Activity
Class-level
ADMT derivatives 9 and 10 showed activity across multiple cancer subpanels
Non-methylated triazine derivatives reported as selective PDK1 inhibitors, not broad-spectrum
Reported cell-panel response context
Class-level inference; direct comparator data within same study limited
Anticancer Heterocyclic Synthesis NCI Screening

Application Scenarios for 3-Amino-5,6-dimethyl-1,2,4-triazine


Metal-Based Anticancer Drug Discovery

Leverage the direct evidence of superior cytotoxicity of the [Ag(3ADMT)(NO3)]n complex (IC50 = 2.96 μg/mL for lung cancer, 1.97 μg/mL for breast cancer) compared to cisplatin to design and synthesize novel silver, palladium, or other transition metal complexes with enhanced antitumor activity [1]. The compound's ability to act as a bridging ligand and form polymeric structures can be exploited to develop sustained-release or targeted drug delivery systems.

Antimicrobial Surface Coatings and Materials

Utilize the antimicrobial potency of silver-ADMT complexes (MIC = 6.1 μg/mL against P. vulgaris) to develop novel antimicrobial coatings for medical devices, wound dressings, or food packaging [1]. The polymeric nature of the complex may offer advantages in terms of stability and controlled release of silver ions compared to mononuclear silver complexes.

Diverse Heterocyclic Library Synthesis

Exploit the unique amino-imino tautomerism of ADMT to generate structurally diverse compound libraries via divergent synthetic pathways [2]. The ability to access both tautomeric forms under different reaction conditions allows for the synthesis of a wider range of derivatives than possible with non-methylated triazine analogs, making it a valuable building block for medicinal chemistry programs targeting multiple biological pathways.

DNA-Targeted Anticancer Agent Development

Capitalize on the specific DNA binding mode (groove/electrostatic, Kb = 2.00 × 10^3 M^-1) of Pd-ADMT complexes to design anticancer agents with mechanisms distinct from classical DNA intercalators [3]. This may lead to compounds with different toxicity profiles and the potential to overcome resistance mechanisms associated with intercalating drugs like doxorubicin.

Application
Selection Property
Validation Focus
Coordination complex research for cancer cell models
Ligand-metal synergy potential
Cytotoxicity endpoint comparison in cell models
Antimicrobial material research
Complex antimicrobial activity profile
MIC endpoint and strain-panel review
Heterocyclic library synthesis
Tautomerism-driven synthetic divergence
Product profile and tautomeric identity
DNA-targeted agent research
DNA binding mode selectivity
Binding constant and mechanism context
Quote Request

Request a Quote for 3-Amino-5,6-dimethyl-1,2,4-triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.